6-Bromoimidazo[1,2-B]pyridazine
描述
Structure
2D Structure
3D Structure
属性
IUPAC Name |
6-bromoimidazo[1,2-b]pyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN3/c7-5-1-2-6-8-3-4-10(6)9-5/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFUOULAGZMUPNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN2C1=NC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10718225 | |
| Record name | 6-Bromoimidazo[1,2-b]pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10718225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1159977-65-7 | |
| Record name | 6-Bromoimidazo[1,2-b]pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10718225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Bromoimidazo[1,2-b]pyridazine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E7H4MAJ6MD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Ii. Synthetic Methodologies and Chemical Transformations of 6 Bromoimidazo 1,2 B Pyridazine
Precursor Synthesis Strategies for Imidazo[1,2-b]pyridazine (B131497) Scaffolds
The foundational step in synthesizing the target compound involves the careful construction of the fused bicyclic imidazo[1,2-b]pyridazine system. This typically begins with the synthesis of appropriately substituted pyridazine (B1198779) intermediates.
The primary precursors for the imidazo[1,2-b]pyridazine core are 3-aminopyridazines bearing a halogen at the 6-position. The most common starting material, 3-amino-6-chloropyridazine (B20888), is commercially available but can also be synthesized from 3,6-dichloropyridazine (B152260) through a reaction with aqueous ammonia (B1221849) at elevated temperatures. researchgate.net
Analogous halogenated intermediates can also be prepared. For instance, 3-amino-6-fluoropyridazine is accessible from 3,6-difluoropyridazine (B1360292) using a similar amination method. researchgate.net The iodo-analogue, 3-amino-6-iodopyridazine, can be obtained in high yield by treating 3-amino-6-chloropyridazine with a hydroiodic acid solution under reflux. researchgate.net The key precursor for the title compound, 3-amino-6-bromopyridazine, is also commercially available, facilitating direct access to the required synthetic pathway.
With the halogenated aminopyridazine in hand, the subsequent step is the formation of the fused imidazole (B134444) ring to yield the imidazo[1,2-b]pyridazine scaffold.
The most prevalent method for constructing the imidazo[1,2-b]pyridazine backbone is the condensation reaction between a 3-amino-6-halopyridazine and an α-halocarbonyl compound, such as an α-bromoketone. researchgate.net This reaction proceeds under mild basic conditions, for example, using sodium bicarbonate. The presence of a halogen on the pyridazine ring is crucial for achieving good yields in this cyclization. researchgate.net The reaction mechanism involves the initial alkylation of the endocyclic nitrogen atom of the pyridazine ring (at the N-2 position), which is the most nucleophilic site, followed by an intramolecular condensation to form the five-membered imidazole ring.
A variety of α-halocarbonyl reagents can be employed, influencing the substitution at the C-2 position of the resulting imidazo[1,2-b]pyridazine. Examples include the reaction of 3-amino-6-chloropyridazine with 1,3-dichloroacetone (B141476) or with methyl (chloroacetyl)carbamate. google.comnih.gov
3-Amino-6-chloropyridazine is a cornerstone in the synthesis of various imidazo[1,2-b]pyridazine derivatives. Its reaction with different 2-bromo-1-substituted ethanones provides a straightforward route to a range of 6-chloro-2-substituted-imidazo[1,2-b]pyridazines. google.com These 6-chloro derivatives are valuable intermediates themselves and serve as close structural and reactive analogues for the corresponding 6-bromo compounds.
| Starting Material 1 | Starting Material 2 | Product | Reference |
| 3-Amino-6-chloropyridazine | α-Bromoketone | 6-Chloro-imidazo[1,2-b]pyridazine derivative | researchgate.net |
| 3-Amino-6-chloropyridazine | 1,3-Dichloroacetone | 6-Chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine | google.com |
| 3-Amino-6-(phenylthio)pyridazine | 1-Bromopinacolone | 2-t-Butyl-6-(phenylthio)imidazo[1,2-b]pyridazine | nih.gov |
Cyclization Reactions for Imidazo[1,2-b]pyridazine Ring Formation
Direct Bromination Approaches for 6-Bromoimidazo[1,2-b]pyridazine
The introduction of a bromine atom onto the imidazo[1,2-b]pyridazine scaffold can be envisioned through two main routes: direct bromination of the pre-formed heterocyclic core or building the scaffold from a brominated precursor.
Research indicates that direct electrophilic aromatic substitution on the imidazo[1,2-b]pyridazine ring, such as bromination with N-bromosuccinimide (NBS), occurs with high regioselectivity at the C-3 position of the electron-rich imidazole ring. nih.govstackexchange.com This inherent reactivity makes the direct synthesis of the 6-bromo isomer from the unsubstituted imidazo[1,2-b]pyridazine core challenging.
Consequently, the most effective and standard synthetic route to this compound involves the previously described cyclization reaction, starting with 3-amino-6-bromopyridazine . The condensation of this precursor with an appropriate α-haloaldehyde, such as chloroacetaldehyde (B151913) or bromoacetaldehyde, directly yields the this compound core. This precursor-based approach circumvents the regioselectivity issues associated with direct bromination of the fused ring system.
Advanced Functionalization Techniques for this compound Derivatives
The bromine atom at the C-6 position of this compound is a versatile handle for introducing a wide range of functional groups, primarily through nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. The reactivity of the 6-bromo derivative is often analogous to or greater than that of the widely studied 6-chloro analogue.
Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyridazine ring facilitates SNAr reactions at the C-6 position. The 6-bromo group can be displaced by various nucleophiles. For instance, treatment of a related 3-bromo-6-chloroimidazo[1,2-b]pyridazine (B49044) with primary or secondary amines, in the presence of cesium fluoride (B91410) in DMSO, leads to the corresponding C-6 aminated products in excellent yields. researchgate.net This methodology is directly applicable to 6-bromoimidazo[1,2-b]pyridazines for the synthesis of diverse 6-amino derivatives. Reactions with other nucleophiles, such as alcohols in the presence of a base, can also be used to introduce alkoxy groups at the C-6 position. nih.gov
Palladium-Catalyzed Cross-Coupling Reactions: The 6-bromo substituent is an ideal substrate for a variety of metal-catalyzed cross-coupling reactions. researchgate.net The Suzuki-Miyaura coupling is a prominent example, enabling the formation of carbon-carbon bonds. wikipedia.org Reacting this compound derivatives with various aryl or heteroaryl boronic acids in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) allows for the synthesis of a wide array of 6-aryl- and 6-heteroaryl-imidazo[1,2-b]pyridazines. nih.govnih.govresearchgate.net This reaction is a powerful tool for extending the molecular framework and exploring structure-activity relationships. Other palladium-catalyzed reactions, such as the Sonogashira, Heck, and Buchwald-Hartwig amination, further expand the synthetic possibilities for functionalizing the C-6 position. researchgate.netresearchgate.net
| Reaction Type | Substrate | Reagent(s) | Product Type | Reference(s) |
| Nucleophilic Aromatic Substitution | 3-Bromo-6-chloroimidazo[1,2-b]pyridazine | Alkylamine, CsF, BnNEt₃Cl, DMSO | 6-Alkylamino-3-bromoimidazo[1,2-b]pyridazine | researchgate.net |
| Suzuki-Miyaura Coupling | 3-Bromo-6-(thiophen-2-yl)pyridazine | (Hetero)aromatic boronic acid, Pd(PPh₃)₄, Na₂CO₃ | 3,6-Di(hetero)arylpyridazine | nih.gov |
| Suzuki-Miyaura Coupling | 6-Chloro-2-aryl-imidazo[1,2-b]pyridazine | Arylboronic acid, Pd(PPh₃)₂, K₂CO₃ | 2,6-Diaryl-imidazo[1,2-b]pyridazine | google.com |
| Nucleophilic Aromatic Substitution | 3-Bromo-6-chloro-7-indazole-imidazo[1,2-b]pyridazine | Various amines or alcohols (with base) | 6-Amino or 6-Alkoxy substituted derivatives | nih.gov |
Transition Metal-Catalyzed Cross-Coupling Reactions
The palladium-catalyzed cross-coupling reactions of this compound enable the introduction of a wide array of substituents, including aryl, alkynyl, and vinyl groups. These transformations are fundamental in the synthesis of novel derivatives with potential pharmacological applications. organic-chemistry.orgresearchgate.net
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of biaryl structures, owing to the mild reaction conditions and the commercial availability and stability of boronic acid reagents. google.comwikipedia.org While specific studies on the Suzuki-Miyaura coupling of this compound are not extensively detailed in the reviewed literature, research on the closely related 6-chloroimidazo[1,2-b]pyridazine (B1266833) provides valuable insights into the reactivity of this scaffold. researchgate.netnih.gov The coupling of 6-chloro-2-(4-fluorophenyl)imidazo[1,2-b]pyridazine (B1624648) with various arylboronic acids has been reported to proceed efficiently. nih.gov
Microwave-assisted Suzuki-Miyaura coupling has also been demonstrated to be an effective method for the arylation of 6-haloimidazo[1,2-a]pyridines, a related heterocyclic system, suggesting its potential applicability to this compound for rapid and efficient synthesis. google.com
Table 1: Examples of Suzuki-Miyaura Coupling on Related Imidazo[1,2-b]pyridazine Scaffolds
| Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Conditions | Yield (%) | Reference |
| 6-chloro-2-(4-fluorophenyl)imidazo[1,2-b]pyridazine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100°C, 18h | 85 | nih.gov |
| 6-chloro-2-(4-fluorophenyl)imidazo[1,2-b]pyridazine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100°C, 18h | 90 | nih.gov |
| 6-chloro-2-(4-fluorophenyl)imidazo[1,2-b]pyridazine | Thiophen-2-ylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100°C, 18h | 78 | nih.gov |
This table presents data from closely related analogs due to the limited specific data for this compound.
The Sonogashira coupling reaction is a reliable method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes. organic-chemistry.orgwikipedia.orgwikipedia.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. wikipedia.orgwikipedia.org The alkynylated products of this compound are valuable intermediates for the synthesis of more complex molecules, including potential kinase inhibitors.
Table 2: General Conditions for Sonogashira Coupling on Imidazo[1,2-b]pyridazine Scaffolds
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Conditions | Reference |
| 6-Halo-imidazo[1,2-b]pyridazine | Terminal Alkyne | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF/DMF | Room Temp. to 80°C | organic-chemistry.orgresearchgate.net |
This table represents generalized conditions based on literature for related compounds, as specific examples with yields for this compound were not detailed in the reviewed sources.
The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene in the presence of a base. organic-chemistry.orgbeilstein-journals.org This reaction is a powerful tool for the synthesis of substituted alkenes. The application of the Heck reaction to this compound would allow for the introduction of vinyl substituents at the 6-position, leading to a variety of functionalized derivatives.
Detailed research findings specifically documenting the Heck reaction on this compound are scarce in the reviewed literature. However, the general principles of the Heck reaction on heteroaryl bromides are well-established and would likely be applicable. organic-chemistry.orgbeilstein-journals.org Typical conditions involve a palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄), a phosphine (B1218219) ligand (e.g., PPh₃, P(o-tolyl)₃), a base (e.g., Et₃N, K₂CO₃), and a polar aprotic solvent (e.g., DMF, NMP). organic-chemistry.org
The Negishi coupling involves the reaction of an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst. wikipedia.orggoogle.com A key advantage of the Negishi coupling is the high functional group tolerance of organozinc reagents. nih.gov This reaction would enable the coupling of various alkyl, aryl, or vinyl groups to the 6-position of the imidazo[1,2-b]pyridazine core.
Although the general utility of the Negishi coupling in heterocyclic chemistry is well-documented, specific examples with detailed data for this compound were not found in the reviewed scientific literature. The reaction would typically involve the in situ or pre-formed organozinc reagent, a palladium catalyst such as Pd(PPh₃)₄ or a Pd/phosphine ligand system, and a suitable solvent like THF or DMF. wikipedia.orgnih.gov
The Kumada coupling is a cross-coupling reaction between a Grignard reagent and an organic halide, catalyzed by a nickel or palladium complex. nih.govwikipedia.org This was one of the first reported catalytic cross-coupling methods for the formation of carbon-carbon bonds. wikipedia.org The application of the Kumada coupling to this compound would provide a direct route to 6-alkyl, 6-aryl, or 6-vinyl derivatives.
Specific research findings detailing the Kumada coupling of this compound are not prevalent in the surveyed literature. The reaction conditions would generally involve the Grignard reagent, a nickel or palladium catalyst (e.g., NiCl₂(dppp), Pd(PPh₃)₄), and an ethereal solvent such as THF or diethyl ether. nih.govwikipedia.org The high reactivity of Grignard reagents can sometimes limit the functional group tolerance of this reaction. nih.gov
The Stille reaction involves the coupling of an organotin compound (organostannane) with an organic halide or pseudohalide, catalyzed by a palladium complex. organic-chemistry.orgnih.govorganic-chemistry.org A significant advantage of the Stille reaction is the stability of organostannanes to air and moisture, although their toxicity is a notable drawback. organic-chemistry.org This methodology could be employed to introduce a variety of organic moieties onto the 6-position of the imidazo[1,2-b]pyridazine nucleus.
While the Stille reaction is a versatile synthetic tool, specific examples with comprehensive data for the coupling of this compound are not available in the reviewed literature. General conditions for Stille couplings on heteroaryl halides typically involve a palladium catalyst (e.g., Pd(PPh₃)₄), an organostannane reagent, and a solvent such as THF, DMF, or toluene, often with the addition of a ligand and sometimes a copper(I) co-catalyst. organic-chemistry.orgnih.gov
Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution (SNAr) is a key strategy for functionalizing the imidazo[1,2-b]pyridazine ring, particularly at the C-6 position, which is activated towards nucleophilic attack.
Amination at the C-6 Position (e.g., Synthesis of C-6 Aminated 3-Bromoimidazo[1,2-b]pyridazines)
A highly efficient, metal-free method has been developed for the C-6 amination of the 3-bromoimidazo[1,2-b]pyridazine (B100983) scaffold. tandfonline.comresearchgate.net This procedure involves treating 3-bromo-6-chloroimidazo[1,2-b]pyridazine with a variety of primary or secondary alkylamines. tandfonline.comresearchgate.net The reaction typically uses 2.0 equivalents of the amine in the presence of cesium fluoride (CsF) and a phase-transfer catalyst, benzyltriethylammonium chloride (BnNEt3Cl), in dimethyl sulfoxide (B87167) (DMSO) at 100°C for 24 hours. tandfonline.comresearchgate.net
This methodology demonstrates broad applicability, providing excellent isolated yields (ranging from 79–98%) for a wide array of amines. tandfonline.comresearchgate.net The reaction is successful with simple unfunctionalized primary alkylamines like butylamine (B146782) and isopropylamine, as well as primary amines featuring methylene- or ethylene-linked aromatic and heteroaromatic groups such as benzene (B151609), furan, and thiophene. tandfonline.comresearchgate.net Secondary alkylamines, including morpholine (B109124), piperidine, and pyrrolidine, are also well-tolerated under these conditions, leading to consistently high yields. tandfonline.comresearchgate.net This process allows for the synthesis of a diverse library of C-6 aminated 3-bromoimidazo[1,2-b]pyridazine derivatives. researchgate.net
| Amine Nucleophile | Product | Isolated Yield (%) |
|---|---|---|
| Butylamine | N-Butyl-3-bromoimidazo[1,2-b]pyridazin-6-amine | 92% (1.0 g scale) |
| Cyclohexylamine | N-Cyclohexyl-3-bromoimidazo[1,2-b]pyridazin-6-amine | 98% |
| Pyrrolidine | 3-Bromo-6-(pyrrolidin-1-yl)imidazo[1,2-b]pyridazine | 79% (1.0 g scale) |
| Piperidine | 3-Bromo-6-(piperidin-1-yl)imidazo[1,2-b]pyridazine | 92% (1.0 g scale) |
| Morpholine | 4-(3-Bromoimidazo[1,2-b]pyridazin-6-yl)morpholine | 94% |
| Furfurylamine | 3-Bromo-N-(furan-2-ylmethyl)imidazo[1,2-b]pyridazin-6-amine | 95% |
Influence of Catalysts and Reaction Conditions in SNAr (e.g., Fluoride-Promoted Aminations)
The efficiency of the C-6 amination is significantly influenced by the choice of catalyst and reaction conditions. Fluoride-promoted aminations are particularly noteworthy. tandfonline.comresearchgate.net While earlier methods required high temperatures (120°C–130°C) and a large excess of fluoride (10.0 equivalents), recent advancements have led to more cost-effective and environmentally friendly protocols. tandfonline.comresearchgate.net
The optimized conditions utilize just 1.0 equivalent of cesium fluoride (CsF) in combination with 10 mol% of a phase-transfer catalyst, benzyltriethylammonium chloride (BnNEt3Cl). tandfonline.comresearchgate.net The presence of the phase-transfer catalyst is crucial; in its absence, yields are approximately doubled. researchgate.net For instance, the reaction of 3-bromo-6-chloroimidazo[1,2-b]pyridazine with butylamine in the presence of CsF but without the catalyst gives the aminated product in about 50% yield. researchgate.net This yield nearly doubles to 94% upon the addition of the catalyst. researchgate.netresearchgate.net The fluoride source is also important, as it is believed to facilitate the reaction through the in situ formation of a more reactive C-6 fluorinated intermediate. researchgate.net This modern approach avoids expensive and sensitive transition metal catalysts and significantly reduces the amount of toxic fluoride waste, making it a more sustainable synthetic route. tandfonline.comresearchgate.net
| Entry | Fluoride Source (equiv.) | Catalyst (mol%) | Yield (%) |
|---|---|---|---|
| 1 | None | None | 44 |
| 2 | KF (1.0) | None | 52 |
| 3 | CsF (1.0) | None | 50 |
| 4 | KF (10.0) | None | 75 |
| 5 | CsF (1.0) | BnNEt3Cl (10) | 94 |
Carbon-Hydrogen (C-H) Activation Strategies
Recent advances in synthetic chemistry have highlighted the use of C-H activation as a powerful tool for the functionalization of heterocyclic compounds like imidazo[1,2-b]pyridazines. researchgate.net This approach allows for the direct formation of carbon-carbon bonds, avoiding the need for pre-functionalized starting materials. researchgate.netnih.gov
C-Arylation
The C-H arylation of the imidazo[1,2-b]pyridazine scaffold is a significant transformation that has been achieved using organometallic chemistry. researchgate.net This method enables the introduction of various aryl groups onto the heterocyclic core, a common strategy for modifying the biological and physical properties of the molecule. researchgate.net Palladium-catalyzed reactions are often employed to facilitate this direct arylation, providing a convergent route to complex substituted imidazo[1,2-b]pyridazines. researchgate.net
C-Benzylation
Similar to C-arylation, C-H benzylation of imidazo[1,2-b]pyridazines has been developed as a direct functionalization method. researchgate.net This strategy allows for the installation of benzyl (B1604629) groups at specific positions on the imidazo[1,2-b]pyridazine ring system. The reaction is typically mediated by transition metal catalysts and represents an efficient way to build molecular complexity from the simple heterocyclic core. researchgate.net
C-Alkylation
Direct C-H alkylation of the imidazo[1,2-b]pyridazine nucleus is another key strategy reviewed in the literature. researchgate.net This transformation allows for the introduction of alkyl chains onto the ring system. One specific example for the related 6-chloroimidazo[1,2-b]pyridazine involves Minisci alkylation, which proceeds with high regioselectivity at the C-8 position. Such C-H functionalizations are valuable for synthesizing a wide range of derivatives for various applications. researchgate.net
Nitrogen-Arylation Reactions
Nitrogen-arylation reactions, particularly nucleophilic aromatic substitution (SNAr) at the C-6 position, are a cornerstone of imidazo[1,2-b]pyridazine chemistry. The bromine atom at this position serves as a good leaving group, facilitating the introduction of nitrogen-based nucleophiles.
Recent research has demonstrated efficient methods for the C-6 amination of 3-bromo-6-haloimidazo[1,2-b]pyridazines. researchgate.net One notable strategy involves a fluoride-promoted SNAr reaction. In a specific study, the reaction of 3-bromo-6-fluoroimidazo[1,2-b]pyridazine (B6360943) with various primary and secondary amines was optimized. researchgate.net The use of cesium fluoride (CsF) as a promoter in dimethyl sulfoxide (DMSO) at 100°C, particularly with a phase-transfer catalyst like benzyltriethylammonium chloride (BnEt₃NCl), led to high yields of the corresponding C-6 aminated products. researchgate.net For instance, the reaction with butylamine in the presence of CsF and the phase-transfer catalyst resulted in a 94% yield of the product. researchgate.net This yield was significantly higher than reactions conducted without the fluoride source (44%) or with fluoride but without the catalyst (approx. 50%). researchgate.net
This methodology highlights a "fluoride effect," where the fluoride source promotes the amination, potentially through a concerted mechanism rather than a discrete Meisenheimer complex, especially for azaheteroaryl chlorides. researchgate.net
Table 1: Selected Examples of C-6 Amination of 3-bromo-6-fluoroimidazo[1,2-b]pyridazine researchgate.net
| Amine | Product | Yield (%) |
| Butylamine | 3-bromo-N-butylimidazo[1,2-b]pyridazin-6-amine | 94 |
| Aniline | 3-bromo-N-phenylimidazo[1,2-b]pyridazin-6-amine | 95 |
| Morpholine | 4-(3-bromoimidazo[1,2-b]pyridazin-6-yl)morpholine | 95 |
| Piperidine | 6-(3-bromoimidazo[1,2-b]pyridazin-6-yl)piperidine | 92 |
Reactions performed at 100°C in DMSO for 24 hours with CsF (1.0 equiv.) and BnEt₃NCl (10 mol%).
These amination reactions are crucial for developing libraries of imidazo[1,2-b]pyridazine derivatives for various applications, including their use as protein kinase inhibitors. researchgate.net
Cycloaddition Reactions Involving the Imidazo[1,2-b]pyridazine Nucleus
Cycloaddition reactions offer a powerful route to construct complex polycyclic systems from relatively simple precursors. In the context of the imidazo[1,2-b]pyridazine framework, formal [3+2] cycloadditions have been employed to build the heterocyclic core itself.
A notable example is the gold-catalyzed formal [3+2]-dipolar cycloaddition developed by Garzon and Davies. researchgate.net This method involves the reaction of an N-pyridazinyl aminide (specifically, N-(6-chloropyridazin-3-yl)pyridinium aminide) with various alkynes. researchgate.net The reaction, catalyzed by a gold complex (5 mol %), proceeds in either 1,4-dioxane (B91453) or 1,2-dichlorobenzene (B45396) at elevated temperatures (90-120°C) to afford the corresponding imidazo[1,2-b]pyridazine derivatives in good yields (72-83%). researchgate.net The proposed mechanism involves the activation of the alkyne by the gold catalyst, followed by a nucleophilic attack from the aminide, leading to the cyclized product. researchgate.net
While this reaction constructs the imidazo[1,2-b]pyridazine ring system rather than using a pre-formed one as a reactant, it demonstrates the utility of cycloaddition strategies in accessing this scaffold. researchgate.net Broader studies on the pyridazine ring system show its participation in [3+2] cycloadditions where pyridazinium ylides react with dipolarophiles like dimethyl acetylenedicarboxylate (B1228247) (DMAD) or ethyl propiolate to form pyrrolo[1,2-b]pyridazine (B13699388) derivatives. nih.gov These reactions highlight the inherent reactivity of the pyridazine nucleus that underpins the imidazo[1,2-b]pyridazine system. nih.gov
Sequential and One-Pot Functionalization Strategies
The ability to selectively functionalize multiple positions on the imidazo[1,2-b]pyridazine ring in a controlled manner is crucial for creating diverse and complex molecules. Both sequential and one-pot strategies have been effectively utilized.
One powerful approach involves a microwave-assisted, one-pot, two-step process combining Suzuki cross-coupling with palladium-catalyzed direct C-H arylation. researchgate.net This strategy allows for the synthesis of 3,6-di- and 2,3,6-trisubstituted imidazo[1,2-b]pyridazines from 6-chloro or 6-bromo precursors. researchgate.net For example, a 6-chloroimidazo[1,2-b]pyridazine can first undergo a Suzuki reaction at the C-6 position, followed by a direct C-H arylation at the C-3 position in the same reaction vessel, providing a rapid route to diarylated products. researchgate.net
A patent for imidazo[1,2-b]pyridazine-based compounds outlines a sequential functionalization strategy starting with a Suzuki coupling on a bromo-substituted precursor to introduce a group at the C-6 position. google.com This is followed by a regioselective bromination at the C-3 position using N-bromosuccinimide (NBS). google.comnih.gov This newly installed bromo group can then undergo a second, different Suzuki coupling to yield a 3,6-disubstituted product. google.comnih.gov
Table 2: Example of a Sequential Functionalization Strategy nih.gov
| Step | Reaction | Reagents and Conditions | Starting Material | Product | Yield (%) |
| 1 | SNAr | Propylamine, NMP, MW irradiation | 3-bromo-6-chloroimidazo[1,2-b]pyridazine | 3-bromo-N-propylimidazo[1,2-b]pyridazin-6-amine | 86 |
| 2 | Bromination | NBS | 6-(propylamino)imidazo[1,2-b]pyridazine | 3-bromo-6-(propylamino)imidazo[1,2-b]pyridazine | Quantitative |
| 3 | Suzuki Coupling | Indazole boronic acid, Pd catalyst | 3-bromo-6-(propylamino)imidazo[1,2-b]pyridazine | 6-(propylamino)-3-(1H-indazol-4-yl)imidazo[1,2-b]pyridazine | Moderate |
These multi-step, often one-pot, procedures are highly efficient, minimizing purification steps and enabling the rapid assembly of complex derivatives from the this compound scaffold. researchgate.netmdpi.com
Role of this compound as a Synthetic Reagent (e.g., Brominating Agent)
While this compound is overwhelmingly used as a synthetic building block or substrate for further functionalization, a fascinating and specific application exists for related compounds as brominating agents. google.comnih.govnih.gov
Research has shown that certain bromo-substituted imidazo[1,2-b]pyridazines can form complexes with molecular bromine. dergipark.org.trdergipark.org.tr Specifically, 3-bromoimidazo[1,2-b]pyridazine–bromine and 3-bromo-6-chloroimidazo[1,2-b]pyridazine–bromine complexes have been identified as novel brominating agents for organic compounds. dergipark.org.tr These complexes act as stable, solid sources of electrophilic bromine, offering advantages in handling and reactivity compared to liquid bromine. This demonstrates that the imidazo[1,2-b]pyridazine nucleus can act as a carrier for bromine, effectively transforming the parent compound into a reagent for bromination reactions. dergipark.org.trdergipark.org.tr
However, the primary role of this compound in synthesis remains that of a key intermediate. nih.gov Its bromine atom provides a reactive handle for a multitude of cross-coupling reactions (like Suzuki, Sonogashira, and Heck), aminations, and other substitutions, making it an invaluable precursor for constructing a wide array of more complex, often biologically active, molecules. researchgate.netnih.gov
Iii. Biological Activities and Mechanistic Investigations of 6 Bromoimidazo 1,2 B Pyridazine Derivatives
Anticancer and Antiproliferative Activities
Derivatives of 6-bromoimidazo[1,2-b]pyridazine have demonstrated notable anticancer and antiproliferative effects across a range of cancer models. This activity is primarily attributed to their ability to interfere with essential signaling pathways that are frequently dysregulated in malignant cells. The core structure allows for substitutions at multiple positions (2, 3, 6, 7, and 8), which dictates the potency and selectivity of these compounds towards specific kinase targets. nih.gov
The mechanism underlying the anticancer properties of this compound derivatives is rooted in their function as protein kinase inhibitors. By binding to the ATP-binding site or allosteric sites of these enzymes, they block downstream signaling cascades crucial for cell cycle progression, growth, and survival.
Transforming Growth Factor-β Activated Kinase (TAK1) is a serine/threonine kinase that has been identified as a therapeutic target in multiple myeloma (MM), where it is often upregulated and overexpressed. nih.gov Researchers have discovered that imidazo[1,2-b]pyridazines featuring morpholine (B109124) or piperazine (B1678402) substitutions at the C6-position, derived from a 3-bromo-6-chloroimidazo[1,2-b]pyridazine (B49044) starting material, act as potent TAK1 inhibitors. nih.gov
One lead compound, 26 , demonstrated an IC₅₀ of 55 nM against TAK1, which was more potent than the known TAK1 inhibitor takinib (B611130) (IC₅₀ of 187 nM) under similar conditions. nih.gov This class of compounds also showed significant antiproliferative activity, inhibiting the growth of multiple myeloma cell lines MPC-11 and H929 with GI₅₀ values as low as 30 nM. nih.gov The introduction of a morpholine group at the C6 position of the imidazo[1,2-b]pyridazine (B131497) core was found to enhance TAK1 inhibition compared to unsubstituted or piperazine-substituted analogs. nih.gov
| Compound | TAK1 IC₅₀ (nM) | MPC-11 GI₅₀ (nM) | H929 GI₅₀ (nM) |
|---|---|---|---|
| Compound 26 | 55 | 30 | 150 |
| Takinib | 187 | - | - |
Monopolar spindle 1 (Mps1), also known as TTK, is a crucial protein kinase for the spindle assembly checkpoint and is considered an attractive target in oncology due to its high expression in cancer cells. oncologymedinfo.comnih.gov Through property-based optimization and a scaffold change from an initial imidazo[1,2-a]pyrazine (B1224502) hit, researchers identified imidazo[1,2-b]pyridazine-based derivatives as highly potent and selective Mps1 inhibitors. oncologymedinfo.comnih.gov
The lead compound from this series, 27f , was found to be an extremely potent inhibitor with a cellular Mps1 IC₅₀ of 0.70 nM and an antiproliferative IC₅₀ of 6.0 nM against the A549 lung cancer cell line. oncologymedinfo.comnih.gov This compound demonstrated remarkable selectivity for Mps1 when tested against a panel of 192 other kinases and showed significant antiproliferative activity in the nanomolar range against various cancer cell lines. oncologymedinfo.comnih.gov The development strategy involved introducing substituents at the 6-position of the scaffold, which originated from a 6-bromo or 6-chloro precursor, to improve cellular activity. oncologymedinfo.combldpharm.com
| Parameter | Value | Cell Line |
|---|---|---|
| Cellular Mps1 IC₅₀ | 0.70 nM | - |
| Antiproliferative IC₅₀ | 6.0 nM | A549 (Lung) |
| Antiproliferative IC₅₀ | 14 nM | HCT116 (Colon) |
| Antiproliferative IC₅₀ | 12 nM | Panc-1 (Pancreas) |
| Antiproliferative IC₅₀ | 20 nM | PC-3 (Prostate) |
The imidazo[1,2-b]pyridazine scaffold has proven to be a versatile motif for developing inhibitors of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle. researchgate.netguidetopharmacology.org Modification of earlier imidazo[1,2-a]pyridine (B132010) CDK inhibitors led to the less lipophilic imidazo[1,2-b]pyridazine series, which exhibited potent and selective inhibition of CDK2. guidetopharmacology.org
More recently, research has focused on CDK12 and CDK13, which are involved in regulating transcription and are considered therapeutic targets in cancers like triple-negative breast cancer (TNBC). nih.gov A series of novel imidazo[1,2-b]pyrazine-based covalent inhibitors of CDK12/13 have been designed and synthesized. Among these, compound 24 was identified as the most potent, with IC₅₀ values of 15.5 nM and 12.2 nM against CDK12 and CDK13, respectively. This compound, which forms a covalent bond with Cys1039 of CDK12, effectively suppressed the proliferation of TNBC cell lines MDA-MB-231 and MDA-MB-468 with EC₅₀ values of 5.0 nM and 6.0 nM, respectively.
| Target/Cell Line | Inhibitory Concentration |
|---|---|
| CDK12 IC₅₀ | 15.5 nM |
| CDK13 IC₅₀ | 12.2 nM |
| MDA-MB-231 EC₅₀ | 5.0 nM |
| MDA-MB-468 EC₅₀ | 6.0 nM |
The this compound framework is a core component of multi-targeted tyrosine kinase inhibitors, most notably Ponatinib (B1185) . nih.gov Ponatinib was designed to inhibit BCR-ABL, including the resistant T315I mutant, but also potently inhibits a range of other receptor tyrosine kinases (RTKs) implicated in various cancers. oncologymedinfo.comnih.gov Its chemical structure features a 3-(2-imidazo[1,2-b]pyridazin-3-ylethynyl) moiety. nih.gov Preclinical studies demonstrated that Ponatinib inhibits the kinase activity of FLT3, KIT, and FGFR1 with IC₅₀ values of 13 nM, 13 nM, and 2 nM, respectively. nih.gov It also shows activity against RET and Src family kinases at nanomolar concentrations. guidetopharmacology.org
Specific research efforts have also focused on developing more selective inhibitors based on the imidazo[1,2-b]pyridazine scaffold.
FLT3: FMS-like tyrosine kinase 3 (FLT3) is a key target in acute myeloid leukemia (AML). nih.govnih.gov A series of imidazo[1,2-b]pyridazines were identified through scaffold hopping as potent FLT3 inhibitors. Compound 34f from this series showed nanomolar inhibitory activity against both FLT3-ITD (IC₅₀ = 4 nM) and FLT3-D835Y (IC₅₀ = 1 nM) mutants and potent antiproliferative activity against FLT3-ITD-positive AML cell lines. nih.gov
VEGFR2: Vascular endothelial growth factor receptor 2 (VEGFR2) is a critical mediator of angiogenesis. A novel imidazo[1,2-b]pyridazine derivative, TAK-593 , was found to potently and selectively inhibit kinases from the VEGFR and PDGFR families. nih.gov It acts as a type II kinase inhibitor with a very slow dissociation from VEGFR2 (t₁/₂ >17 h). nih.gov More recently, a scaffold hopping strategy based on Ponatinib led to the discovery of compound 9k , a naphthalene (B1677914) imidazo[1,2-b]pyridazine hybrid, which showed potent and selective inhibition of VEGFR2 with an IC₅₀ of 8.4 nM. bohrium.com
TRK: A series of novel imidazo[1,2-b]pyridazine derivatives were discovered as potent second-generation Tropomyosin receptor kinase (TRK) inhibitors. nih.gov The representative compound 15m potently inhibited wild-type TRK as well as resistant mutants TRKG595R and TRKG667C with IC₅₀ values of 0.08 nM, 2.14 nM, and 0.68 nM, respectively. nih.gov
| Compound | Kinase Target | IC₅₀ (nM) | Reference |
|---|---|---|---|
| Ponatinib | FLT3 | 13 | nih.gov |
| Ponatinib | KIT | 13 | nih.gov |
| Ponatinib | FGFR1 | 2 | nih.gov |
| Compound 34f | FLT3-ITD | 4 | nih.gov |
| Compound 34f | FLT3-D835Y | 1 | nih.gov |
| Compound 9k | VEGFR2 | 8.4 | bohrium.com |
| Compound 15m | TRKWT | 0.08 | nih.gov |
| Compound 15m | TRKG595R | 2.14 | nih.gov |
| Compound 15m | TRKG667C | 0.68 | nih.gov |
Pim kinases are a family of serine/threonine kinases (Pim-1, Pim-2, and Pim-3) that are potential therapeutic targets in hematopoietic malignancies. semanticscholar.org Using protein stability shift assays, a family of imidazo[1,2-b]pyridazines was identified to specifically interact with and inhibit Pim kinases with low nanomolar potency. semanticscholar.org
Crystal structure analysis revealed that these inhibitors bind in an ATP-competitive but non-ATP-mimetic manner, interacting with the N-terminal lobe of the kinase rather than the hinge region, which contributes to their selectivity. semanticscholar.org One such compound, K00135 , impaired the survival of human acute leukemia cell lines, such as MV4;11, and suppressed the in vitro growth of leukemic blasts from acute myelogenous leukemia (AML) patients. semanticscholar.org In vitro kinase assays confirmed that K00135 inhibited the phosphorylation of known Pim downstream targets like BAD. semanticscholar.org Another Pim inhibitor, SGI-1776 , which also contains the imidazo[1,2-b]pyridazine core, was the first in this class to be evaluated clinically for leukemia. epa.gov
| Cell Line | Cancer Type | IC₅₀ (µM) at 48h |
|---|---|---|
| MV4;11 | Acute Myeloid Leukemia | 1.5 |
| RS4;11 | Acute Lymphoblastic Leukemia | 3.2 |
Inhibition of Protein Kinases and Associated Signaling Pathways
Antiparasitic Activities
Beyond their anticancer properties, derivatives of this compound have demonstrated significant promise as antiparasitic agents, targeting a range of protozoan parasites responsible for major human diseases.
Plasmodium falciparum is the parasite responsible for the most severe form of malaria. Imidazo[1,2-b]pyridazine derivatives have been identified as potent inhibitors of plasmodial kinases, which are essential for the parasite's life cycle.
PfPK7 and PfCDPK1 Inhibitors: These compounds have shown inhibitory activity against Plasmodium falciparum protein kinase 7 (PfPK7) and calcium-dependent protein kinase 1 (PfCDPK1). researchgate.net The imidazo[1,2-b]pyridazine scaffold has been a key structural motif in the development of inhibitors for these kinases. researchgate.net
Toxoplasma gondii is the causative agent of toxoplasmosis, a disease that can have severe consequences, particularly in immunocompromised individuals.
TgCDPK1 Inhibitors: Derivatives of imidazo[1,2-b]pyridazine have been developed as potent and selective inhibitors of Toxoplasma gondii calcium-dependent protein kinase 1 (TgCDPK1). researchgate.net By targeting this key enzyme, these compounds can effectively inhibit the growth of the parasite. researchgate.net
Leishmaniasis is a parasitic disease caused by Leishmania protozoa. Research has shown that imidazo[1,2-b]pyridazine derivatives possess antileishmanial properties. Some compounds have demonstrated activity against Leishmania amazonensis, although in some cases at relatively high concentrations. researchgate.net
The broad-spectrum antiparasitic activity of this class of compounds also extends to the agents of Chagas disease and malaria.
Chagas Disease: While specific studies on this compound against Trypanosoma cruzi, the parasite that causes Chagas disease, are emerging, related heterocyclic compounds have shown promise.
Malaria: As mentioned, the activity against P. falciparum highlights the potential of these derivatives in the fight against malaria. nih.gov
Table 2: Antiparasitic Activity of Imidazo[1,2-b]pyridazine Derivatives
| Parasite | Target | Key Findings |
|---|---|---|
| Plasmodium falciparum | PfPK7, PfCDPK1 | Potent inhibition of essential parasite kinases. researchgate.net |
| Toxoplasma gondii | TgCDPK1 | Selective inhibition of parasite growth. researchgate.net |
| Leishmania amazonensis | Not specified | Demonstrated antileishmanial activity. researchgate.net |
Compound Names Mentioned in the Article
Antimicrobial and Antiviral Activities
Derivatives of the imidazo[1,2-b]pyridazine nucleus have been the subject of extensive research for their potential as antimicrobial and antiviral agents. The unique chemical structure of this heterocyclic system provides a versatile platform for the development of novel therapeutic agents.
A novel class of picornavirus inhibitors based on the imidazo[1,2-b]pyridazine nucleus has been identified, demonstrating potent and broad-spectrum activity. nih.gov Researchers designed and synthesized a series of 2-aminoimidazo[1,2-b]pyridazines with the goal of discovering effective antirhinoviral agents. nih.gov
Among the synthesized compounds, oxime derivatives proved to be the most potent against human rhinovirus 14 (HRV-14) with no observable cellular toxicity at the evaluated concentrations. nih.gov The stereochemistry of the oxime linker was found to be crucial for activity, with the E isomer showing significantly higher potency than the Z isomer. nih.gov
Notably, one analogue, compound 7b , exhibited potent, broad-spectrum antirhinoviral and antienteroviral activity when tested against a panel of seven additional rhinoviruses and enteroviruses. nih.gov The study highlighted that the nature of the linker between the phenyl group and the imidazo[1,2-b]pyridazine core significantly impacts the antiviral activity. nih.gov More recent research has identified imidazo[1,2-b]pyridazine derivatives, such as MI356, as potent and selective inhibitors of phosphatidylinositol 4-kinase beta (PI4KB), a host factor essential for the replication of many RNA viruses. cnr.it MI356 demonstrated a significant inhibitory effect against coxsackievirus B3 (CVB3), human rhinovirus 1 (HRV1), and hepatitis C virus (HCV) 1b. cnr.it
Table 1: Antiviral Activity of Imidazo[1,2-b]pyridazine Derivatives against Picornaviruses
| Compound | Virus | Assay | Activity | Reference |
|---|---|---|---|---|
| Oxime analogues | Human Rhinovirus 14 (HRV-14) | Plaque Reduction/CPE | Potent inhibitors | nih.gov |
| Compound 7b | Rhinoviruses & Enteroviruses | Plaque Reduction/CPE | Broad-spectrum activity | nih.gov |
| MI356 | Coxsackievirus B3 (CVB3) | PI4KB Inhibition | IC₅₀ = 0.98 nM | cnr.it |
| MI356 | Human Rhinovirus 1 (HRV1) | PI4KB Inhibition | Significant inhibition | cnr.it |
| MI356 | Hepatitis C Virus 1b (HCV1b) | PI4KB Inhibition | Significant inhibition | cnr.it |
CPE: Cytopathic Effect, IC₅₀: Half maximal inhibitory concentration
The antibacterial potential of imidazo[1,2-b]pyridazine and its isosteres has been investigated. While specific data on this compound is limited, studies on related structures provide valuable insights. For instance, a series of imidazo[1,2-a]pyrazine derivatives were synthesized and evaluated for their antibacterial activity against various Gram-positive and Gram-negative bacteria. tsijournals.com
Several of these compounds demonstrated moderate to high antibacterial activity. Specifically, compounds 4a, 4f, 5c, 5g, 6b, and 6c showed promising activity against Staphylococcus aureus and Escherichia coli, with zones of inhibition ranging from 21-24 mm. tsijournals.com Compounds 4a and 6c were particularly effective against S. aureus at a concentration of 50 μg/mL. tsijournals.com In another study, 6-bromoindolglyoxylamide derivatives were found to possess intrinsic antimicrobial activity against Gram-positive bacteria, including Staphylococcus aureus and Staphylococcus intermedius. nih.gov
Table 2: Antibacterial Activity of Imidazo[1,2-a]pyrazine Derivatives
| Compound | Bacterium | Zone of Inhibition (mm) at 100 µg/mL | Reference |
|---|---|---|---|
| 4a | Staphylococcus aureus | 24 | tsijournals.com |
| 4f | Staphylococcus aureus | 23 | tsijournals.com |
| 5c | Escherichia coli | 22 | tsijournals.com |
| 5g | Staphylococcus aureus | 22 | tsijournals.com |
| 6b | Staphylococcus aureus | 22 | tsijournals.com |
| 6c | Staphylococcus aureus | 23 | tsijournals.com |
Beyond their effects on picornaviruses, imidazo[1,2-b]pyridazine derivatives have shown a broader range of antiviral activities. The structural versatility of this scaffold allows for modifications that can target different viral families and mechanisms.
Research into inhibitors of the host factor PI4KB has highlighted the potential of imidazo[1,2-b]pyridazine derivatives as broad-spectrum antiviral agents. cnr.it These compounds disrupt the replication of a variety of RNA viruses by targeting a cellular kinase rather than a viral protein, which may offer a higher barrier to the development of resistance. cnr.it The development of these derivatives has led to compounds that are active against viruses from the Picornaviridae, Coronaviridae, Flaviviridae, and Poxviridae families. cnr.it
The antifungal properties of imidazo[1,2-b]pyridazine derivatives have been explored, particularly against phytopathogenic fungi. A series of 3,6-disubstituted imidazo[1,2-b]pyridazine derivatives were synthesized and their antifungal activities were evaluated using the mycelium growth rate method. nih.gov
The results indicated that many of these compounds displayed excellent and broad-spectrum antifungal activities. nih.gov Notably, compounds 4a, 4c, 4d, 4l, and 4r were found to be significantly more potent—by a factor of 1.9 to 25.5—than the commercial fungicide hymexazol (B17089) against several fungal strains, including Corn Curvalaria Leaf Spot (Curvularia lunata), Alternaria alternata, Pyricularia oryzae, and Alternaria brassicae. nih.gov Structure-activity relationship analysis revealed that the substituents on both the benzene (B151609) ring and the pyridazine (B1198779) ring play a crucial role in enhancing the antifungal activity. nih.gov
Table 3: Antifungal Activity of 3,6-Disubstituted Imidazo[1,2-b]pyridazine Derivatives
| Compound | Fungal Strain | Inhibition (%) at 50 µg/mL | Reference |
|---|---|---|---|
| 4a | Curvularia lunata | >95 | nih.gov |
| 4c | Alternaria alternata | >95 | nih.gov |
| 4d | Pyricularia oryzae | >95 | nih.gov |
| 4l | Alternaria brassicae | >95 | nih.gov |
| 4r | Curvularia lunata | >95 | nih.gov |
Neurobiological Activities
In addition to their antimicrobial and antiviral properties, derivatives of the imidazo[1,2-b]pyridazine scaffold have been investigated for their effects on the central nervous system.
Recent studies have highlighted the neuroprotective potential of imidazo[1,2-b]pyridazine derivatives. Research on 7-methyl-2-phenylimidazo[1,2-b]pyridazin-3-carboxylic acid (DM1 ) and 6-methoxy-2-phenylimidazo[1,2-b]pyridazin-3-carboxylic acid (DM2 ) has demonstrated their ability to act as human (h) Cav3.1 voltage-gated calcium channel blockers, positioning them as potential antiepileptic drugs. nih.gov
In addition to their anti-seizure effects observed in animal models, both DM1 and DM2 exhibited significant in vitro neuroprotective activity. nih.gov Their neuroprotective effects against oxidative stress were assessed using C6 rat brain glioma cells, where they were found to reduce the release of reactive oxygen species. nih.gov This suggests that these compounds may protect neurons from damage caused by oxidative stress, a key factor in many neurodegenerative diseases.
Table 4: In Vitro Neuroprotective Activity of Imidazo[1,2-b]pyridazine Derivatives
| Compound | Cell Line | Effect | Reference |
|---|---|---|---|
| DM1 | C6 rat brain glioma | Reduction of reactive oxygen species | nih.gov |
| DM2 | C6 rat brain glioma | Reduction of reactive oxygen species | nih.gov |
Potential as Ligands for Alzheimer-type β-Amyloid Plaques and Imaging Agents
The imidazo[1,2-b]pyridazine scaffold has been identified as a promising framework for developing ligands that target β-amyloid (Aβ) plaques, a key pathological hallmark of Alzheimer's disease. researchgate.netdergipark.org.tr Researchers have designed these derivatives as isosteric analogues of IMPY, a known imaging agent, by replacing a CH group with a nitrogen atom in the six-membered ring. acs.orgnih.gov This modification was intended to reduce the compound's lipophilicity, potentially decreasing non-specific binding in the brain and improving its properties as an imaging agent. acs.orgnih.gov
A series of imidazo[1,2-b]pyridazine derivatives were synthesized and evaluated for their ability to bind to synthetic Aβ₁₋₄₀ aggregates in vitro. nih.govnih.govacs.org The binding affinities of these compounds, measured as inhibition constants (Ki), varied significantly depending on the chemical groups substituted at the 2- and 6-positions of the imidazo[1,2-b]pyridazine core. acs.org Affinities were observed to range from as low as 11.0 nM to over 1000 nM. nih.govnih.govacs.org
One particular derivative, 2-(4'-Dimethylaminophenyl)-6-(methylthio)imidazo[1,2-b]pyridazine, demonstrated a notably high binding affinity with a Ki value of 11.0 nM. acs.orgnih.govacs.org This strong binding suggests that this and similar compounds could be valuable for the development of novel radiotracers for positron emission tomography (PET), a non-invasive imaging technique used to visualize Aβ plaques in the brains of living individuals. nih.govacs.org The successful synthesis of these derivatives often relies on the presence of a halogen, such as bromine, on the pyridazine ring, which facilitates the necessary chemical reactions. acs.orgnih.gov
| Compound | Substitution at Position 2 | Substitution at Position 6 | Binding Affinity (Ki, nM) |
|---|---|---|---|
| Derivative 4 | 4'-Dimethylaminophenyl | Methylthio | 11.0 |
| Various Derivatives | Range of substitutions | 11.0 to >1000 |
Antiepileptic Activity (e.g., Cav3.1 Voltage-Gated Calcium Channel Blockers)
Derivatives of the imidazo[1,2-b]pyridazine scaffold have also been investigated for their potential as antiepileptic agents. researchgate.net Research has focused on their ability to act as blockers of voltage-gated calcium channels, which are crucial in regulating neuronal excitability. researchgate.net Specifically, certain imidazo[1,2-b]pyridazine derivatives have shown activity as blockers of the Cav3.1 T-type calcium channel. researchgate.net
Computational studies involving molecular docking have been used to predict how these compounds interact with the human Cav3.1 channel. researchgate.net The calculated binding modes of some derivatives partially mirrored that of Z944, a known and selective Cav3.1 channel blocker. researchgate.net This similarity in binding suggests a potential mechanism for their antiepileptic effects and provides a foundation for future research aimed at optimizing these molecules to create more potent and selective antiepileptic drugs. researchgate.net
Anti-inflammatory Activities (e.g., TNF-α Production Inhibition)
The imidazo[1,2-b]pyridazine scaffold is a key feature in molecules being explored for their anti-inflammatory properties. dergipark.org.trnih.gov Derivatives of this and related structures, such as pyrimido[1,2-b]pyridazin-2-one and pyridazinone, have demonstrated the ability to inhibit the production of key inflammatory mediators. nih.govnih.gov One of the primary mechanisms underlying this activity is the inhibition of tumor necrosis factor-alpha (TNF-α), a critical cytokine involved in systemic inflammation. nih.govnih.govnih.gov
Research has shown that certain imidazo[1,2-a]pyridine derivatives can inhibit the TNF-α promoter activity in T cells. nih.gov For instance, one methyl ester derivative was found to be the most potent in its class, inhibiting TNF-α driven reporter gene expression in Jurkat T cells with an IC₅₀ value of 3.6 µM and TNF-α production in U937 cells with an IC₅₀ of 4.6 µM. nih.gov Similarly, other pyridazine-based compounds have shown the ability to regulate the production of pro-inflammatory cytokines, including TNF-α, IL-1β, IL-6, and IL-8, in human primary macrophages stimulated by lipopolysaccharide (LPS). nih.gov The anti-inflammatory effects of these compounds are often linked to their ability to inhibit cyclooxygenase (COX) enzymes, particularly the COX-2 isoform, which is induced during inflammation. cu.edu.egrsc.org
| Compound Class | Target | Cell Line | Activity (IC₅₀) |
|---|---|---|---|
| Imidazo[1,2-a]pyridine derivative (methyl ester 3b) | TNF-α driven reporter gene expression | Jurkat T cells | 3.6 µM |
| Imidazo[1,2-a]pyridine derivative (methyl ester 3b) | TNF-α production | U937 cells | 4.6 µM |
| Pyrimido[1,2-b]pyridazin-2-one derivative (Compound 1) | Nitric Oxide (NO) Production | RAW264.7 cells | 29.94 µM |
Other Reported Biological Activities
The imidazo[1,2-b]pyridazine core structure has been identified as a scaffold for developing agents with potential antidiabetic activity. researchgate.netrjptonline.org A study involving the synthesis of various 6-methoxyimidazo[1,2-b]pyridazine (B1610358) derivatives found that several of the tested compounds exhibited notable hypoglycemic (blood sugar-lowering) activity. rjptonline.org When compared to the standard drug insulin, specific derivatives showed significant effects. For example, compounds designated as 7b, 7f, 7h, and 7l demonstrated hypoglycemic activity of 69.87%, 69.0%, 68.79%, and 68.61%, respectively. rjptonline.org
The diverse pharmacological profile of imidazo[1,2-b]pyridazine derivatives includes potential applications in treating psychiatric disorders. researchgate.net The scaffold has been investigated for its antipsychotic properties, indicating its potential to interact with central nervous system targets relevant to psychosis. researchgate.net This line of research suggests that with further development and optimization, imidazo[1,2-b]pyridazine-based compounds could emerge as a new class of antipsychotic medications. researchgate.net
Certain compounds containing the imidazo[1,2-b]pyridazine ring system have been examined for their sedative-hypnotic effects. researchgate.net This activity profile is exemplified by the well-known hypnotic agent zolpidem, which features a related imidazo-pyridine core. nih.gov Studies on zolpidem have shown that it can increase slow-wave sleep and reduce sleep latency, properties desirable in the management of insomnia. nih.gov The exploration of imidazo[1,2-b]pyridazine derivatives for similar properties suggests their potential interaction with neurotransmitter systems that regulate sleep and wakefulness. researchgate.net
Structure-Activity Relationship (SAR) Studies
The biological activity of this compound derivatives is profoundly influenced by the nature and position of various substituents on the heterocyclic core. nih.gov SAR studies are crucial in optimizing the potency, selectivity, and pharmacokinetic properties of these compounds.
Systematic modifications at the C-2, C-3, and C-6 positions of the imidazo[1,2-b]pyridazine ring have revealed critical insights into their biological activities.
C-6 Position: The bromine atom at the C-6 position is a key feature, often serving as a handle for introducing various functionalities through cross-coupling reactions. researchgate.net For instance, amination at the C-6 position has been shown to be a valuable strategy in the development of protein kinase inhibitors. researchgate.net In a series of 6-anilino imidazopyridazine based Tyk2 JH2 ligands, the introduction of a 6-((2-oxo-N1-substituted-1,2-dihydropyridin-3-yl)amino) group dramatically improved metabolic stability. nih.gov Further optimization of the N1-substituent on the 2-oxo-1,2-dihydropyridine ring, such as the incorporation of a 2-pyridyl group, enhanced Caco-2 permeability, likely due to the formation of intramolecular hydrogen bonds. nih.gov
C-3 Position: The C-3 position is another critical site for modification. For example, in a series of mTOR inhibitors, the introduction of diaryl urea (B33335) moieties at this position resulted in significant antiproliferative activity against non-small cell lung cancer cell lines. nih.gov Specifically, compounds A17 and A18 demonstrated potent mTOR inhibitory activity. nih.gov In another study focused on Tyk2 JH2 inhibitors, modifications of the C-3 amide side chain, while keeping the R¹ substituent as a 2-pyridyl group, showed that replacing an N-cyclopropyl group with an N-isopropyl group improved Tyk2 JH2 binding affinity. nih.gov
C-2 Position: The C-2 position also plays a role in modulating biological activity. In the development of antikinetoplastid agents, a 3-nitroimidazo[1,2-b]pyridazine (B98374) scaffold was explored. mdpi.com The synthesized compound, 6-chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine, exhibited good in vitro activity against the trypomastigote blood stream form of Trypanosoma brucei brucei. mdpi.com Additionally, in a study on anticancer agents, new 2-phenyl-5,6,7,8-tetrahydroimidazo [1,2-b]pyridazines bearing sulfonamides were synthesized and evaluated. nih.gov
The following table summarizes the influence of substituents at various positions on the biological activity of imidazo[1,2-b]pyridazine derivatives:
| Position | Substituent | Biological Activity | Reference Compound(s) | Source |
| C-6 | 6-((2-oxo-N1-(2-pyridyl)-1,2-dihydropyridin-3-yl)amino) | Improved metabolic stability and Caco-2 permeability (Tyk2 JH2 inhibitors) | 6e | nih.gov |
| C-3 | Diaryl urea | Potent mTOR inhibitory activity | A17, A18 | nih.gov |
| C-3 | N-isopropyl amide | Improved Tyk2 JH2 binding affinity | 6n | nih.gov |
| C-2 | -[(phenylsulfonyl)methyl] (with 3-nitro and 6-chloro) | Antikinetoplastid activity (T. b. brucei) | Not specified | mdpi.com |
| C-2 | 2-phenyl (with sulfonamides) | Anticancer activity (MCF-7 and SK-MEL-28 cell lines) | 4e, 4f | nih.gov |
The nature of linker moieties connecting the imidazo[1,2-b]pyridazine core to other chemical fragments is critical for optimal biological activity. While specific E/Z isomer studies for this compound derivatives are not extensively detailed in the provided context, the importance of the linker's composition and flexibility is evident in various studies. For instance, the design of potent kinase inhibitors often involves optimizing the linker to achieve the correct orientation of the molecule within the kinase's ATP-binding site. rsc.org
Ligand-Target Interaction Studies
Understanding the interactions between this compound derivatives and their biological targets at the molecular level is crucial for rational drug design.
Molecular docking and computational simulations are powerful tools used to predict and analyze the binding modes of these derivatives within the active sites of their target proteins.
In a study of novel 2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine derivatives with anticancer activity, molecular docking studies revealed strong binding of the most active compounds, 4e and 4f , with kinases associated with MCF-7 and SK-MEL-28 cancer cell lines. nih.govcarta-evidence.org This suggests a potential mechanism for their observed anticancer effects.
Similarly, molecular docking was employed to investigate the binding of 6-bromo-imidazo[4,5-b]pyridine derivatives to the active site of S. aureus tyrosyl-tRNA synthetase. nih.gov The results indicated that compound 9a was the most potent, with a binding affinity of -8.74 Kcal/mol. nih.gov
For a series of DYRK1A/CLK1/CLK4/haspin inhibitors based on a 6H-benzo[b]indeno[1,2-d]thiophen-6-one scaffold, in silico docking studies were performed to understand the interactions of the tetracyclic derivatives with the ATP binding sites of these kinases. rsc.org
The following table presents a summary of molecular docking studies performed on imidazo[1,2-b]pyridazine derivatives and their analogs:
| Compound(s) | Target Protein | Key Findings | Source |
| 4e, 4f | Kinases linked to MCF-7 and SK-MEL-28 cancer cell lines | Strong binding affinity, suggesting a mechanism for anticancer activity. | nih.govcarta-evidence.org |
| 9a | S. aureus tyrosyl-tRNA synthetase | Most potent compound with a binding affinity of -8.74 Kcal/mol. | nih.gov |
| Tetracyclic derivatives | DYRK1A, CLK1/CLK4, haspin kinases | Understanding of interactions within the ATP binding sites. | rsc.org |
The biological activity of this compound derivatives is fundamentally linked to their ability to bind with high affinity to specific biological macromolecules.
Pyridazinone derivatives, a class to which imidazo[1,2-b]pyridazines belong, are known to possess a wide range of biological activities due to their interactions with various biological targets. scholarsresearchlibrary.com
While direct binding affinity data for this compound with nucleic acids is not explicitly detailed in the provided results, some related heterocyclic compounds, such as benzimidazole (B57391) derivatives, are known to act by binding to DNA and inhibiting DNA-dependent enzymes. nih.gov Furthermore, certain triazolopyrimidine complexes have demonstrated DNA intercalating capacity and nuclease-like activity. nih.gov These findings suggest that similar interactions could be a possibility for some imidazo[1,2-b]pyridazine derivatives, warranting further investigation.
Iv. Advanced Research Applications of 6 Bromoimidazo 1,2 B Pyridazine
Application in Diagnostic Tool Development
The imidazo[1,2-b]pyridazine (B131497) scaffold is being actively investigated for its potential in creating novel diagnostic agents, particularly for challenging diseases of the central nervous system.
Imaging Agents for Neuropathic Diseases (e.g., Alzheimer's Disease)
The development of effective imaging agents is crucial for the early diagnosis and monitoring of neurodegenerative conditions like Alzheimer's disease, which is characterized by the accumulation of β-amyloid plaques in the brain. nih.gov Researchers have synthesized and evaluated a series of imidazo[1,2-b]pyridazine derivatives for their ability to bind to these amyloid plaques. nih.gov These compounds are designed as isosteric analogues of other known imaging agents, with the introduction of a nitrogen atom in the pyridazine (B1198779) ring intended to reduce lipophilicity and nonspecific binding in the brain. nih.gov
In vitro studies using synthetic Aβ₁₋₄₀ aggregates have shown that the binding affinities of these derivatives are highly dependent on the substitution patterns at the 2- and 6-positions of the imidazo[1,2-b]pyridazine core. nih.gov The structure-activity relationship (SAR) studies indicate that a 2-N,N-dimethylaminophenyl group appears to be a key feature for achieving desirable binding affinities. nih.gov While various substituents at the 6-position are tolerated, a methylthio group has been shown to yield a high binding affinity. nih.gov
One particular derivative, 2-(4′-Dimethylaminophenyl)-6-(methylthio)imidazo[1,2-b]pyridazine, demonstrated a high binding affinity with an inhibition constant (Kᵢ) of 11.0 nM. nih.gov This promising result suggests its potential for development into a novel positron emission tomography (PET) radiotracer for imaging Aβ plaques in the brain. nih.gov The introduction of a halogen, such as in 6-bromoimidazo[1,2-b]pyridazine, is crucial for the successful synthesis of the imidazo[1,2-b]pyridazine ring system in good yields. nih.gov
Table 1: Inhibition Constants (Kᵢ) of Imidazo[1,2-b]pyridazine Derivatives for Binding to Synthetic Aβ₁₋₄₀ Plaques
| Compound | R (Substituent at 6-position) | Kᵢ (nM) ± SD nih.gov |
|---|---|---|
| 3 | OCH₃ | 47.2 ± 5.3 |
| 4 | SCH₃ | 11.0 ± 1.2 |
| 5 | O(CH₂)₂F | 149 ± 23 |
| 6 | O(CH₂)₃F | 195 ± 31 |
| 7 | Cl | 29.3 ± 3.5 |
| 8 | I | 10.3 ± 1.5 |
| 9 | NH(CH₂)₂F | >1000 |
| 10 | NH(CH₂)₃F | >1000 |
Role as a Versatile Building Block in Complex Organic Synthesis
The this compound scaffold serves as a valuable and versatile building block in the synthesis of more complex molecules, largely due to the reactivity of the bromine atom at the C-6 position. This allows for a variety of chemical modifications, making it a key intermediate in the construction of diverse molecular architectures.
The bromine atom facilitates numerous metal-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis. These reactions enable the formation of carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of a wide range of functional groups. For instance, this compound derivatives can readily participate in Suzuki-Miyaura coupling reactions with various boronic acids to introduce aryl or heteroaryl substituents. researchgate.netresearchgate.net Similarly, Sonogashira coupling reactions can be employed to attach alkyne moieties, further expanding the molecular diversity that can be achieved from this starting material. researchgate.net
In addition to cross-coupling reactions, the C-6 position is amenable to nucleophilic aromatic substitution. An efficient method for the C-6 amination of 3-bromo-6-chloroimidazo[1,2-b]pyridazine (B49044) has been developed. This reaction proceeds with a variety of primary and secondary alkylamines in the presence of cesium fluoride (B91410) and a phase-transfer catalyst, providing the corresponding C-6 aminated products in excellent yields. researchgate.net This methodology is significant as it offers a cost-effective and high-yielding route to compounds that are of interest in medicinal chemistry and other fields. researchgate.net The ability to easily introduce amine functionalities further underscores the role of this compound as a pivotal synthetic intermediate.
Potential in Materials Science
The electronic and structural characteristics of the imidazo[1,2-b]pyridazine core have also attracted attention in the field of materials science, with potential applications in organic electronics and advanced functional materials.
Organic Semiconductors
The development of novel π-conjugated systems is a central theme in the field of organic electronics. nih.govnih.govrsc.org These materials are the active components in devices such as organic field-effect transistors (OFETs) and organic solar cells. The imidazo[1,2-b]pyridazine nucleus, being an electron-deficient system, can be incorporated into larger conjugated structures to tune their electronic properties.
Specifically, π-conjugated systems derived from 6-bromo-2,8-dimethylimidazo[1,2-b]pyridazine (B2366001) have been noted for their potential application in organic semiconductors. The presence of the electron-withdrawing imidazo[1,2-b]pyridazine core can influence the frontier molecular orbital energy levels (HOMO and LUMO) of the resulting materials, which is a critical factor in determining their charge transport characteristics. The bromine atom on the scaffold provides a convenient handle for synthetic chemists to build up larger, more complex conjugated molecules through cross-coupling reactions, thereby systematically modifying their electronic and photophysical properties for optimal performance in semiconductor devices. ijrpr.com
Flame Retardants
Based on available scientific literature, there is currently limited to no information on the specific application of this compound or its derivatives as flame retardants. While halogenated compounds and nitrogen-containing heterocycles are classes of chemicals that can exhibit flame retardant properties, dedicated research into the flame retardancy of this particular compound has not been reported.
Host Materials for High-Performance Red-Phosphorescent Organic Light-Emitting Devices (OLEDs)
In the field of organic light-emitting diodes (OLEDs), particularly those based on phosphorescent emitters (PhOLEDs), the host material plays a crucial role in achieving high efficiency and stability. The imidazo[1,2-b]pyridazine (IP) moiety has been identified as a novel and effective electron-transporting unit for the development of bipolar host materials for high-performance red-PhOLEDs. acs.orgnih.gov
The electron-deficient nature of the imidazo[1,2-b]pyridazine core provides excellent electron-transporting ability and good thermal stability to the host material. acs.org By combining this n-type unit with a p-type (hole-transporting) unit, such as carbazole (B46965), researchers have developed a series of bipolar host materials. The performance of these materials is highly dependent on the substitution site on the IP core. acs.orgnih.gov
Host materials where the carbazole unit is attached at the 6-position of the imidazo[1,2-b]pyridazine core have shown particularly impressive results. acs.org Red-phosphorescent OLEDs using these hosts and an iridium-based red emitter have demonstrated very high external quantum efficiencies (EQE) with minimal efficiency roll-off at high brightness levels. acs.orgnih.gov
Table 2: Electroluminescence Performance of Red-PhOLEDs with Imidazo[1,2-b]pyridazine-Based Hosts
| Host Material | Dopant | Max. EQE (%) acs.orgnih.gov | Max. Power Eff. (lm/W) | Max. Current Eff. (cd/A) |
|---|---|---|---|---|
| IP6Cz | Ir(pq)₂acac | 26.9 | 59.8 | 61.9 |
| IP68Cz | Ir(pq)₂acac | 25.2 | 55.6 | 58.1 |
| IP6Cz | Ir(piq)₂acac | 20.5 | 32.5 | 31.7 |
| IP68Cz | Ir(piq)₂acac | 19.9 | 30.8 | 30.6 |
These findings highlight that the strategic use of the imidazo[1,2-b]pyridazine scaffold, accessible through intermediates like this compound, is a promising approach for creating next-generation host materials for efficient red-emitting OLEDs. acs.org
Photochromic Hybrid Materials
The exploration of this compound in the realm of advanced materials is an emerging field, with its potential application in photochromic hybrid materials being a subject of significant theoretical interest. Photochromic materials are compounds that can undergo a reversible change between two forms, each having a distinct absorption spectrum, upon irradiation with light. rsc.orgresearchgate.netrsc.orgbohrium.com This light-induced transformation allows for the development of "smart" materials with applications in optical data storage, ophthalmic lenses, and molecular switches. nih.gov
Currently, there is a lack of published research specifically detailing the integration of this compound into photochromic hybrid systems. However, the inherent structural and chemical characteristics of this heterocyclic compound provide a strong basis for its potential in this advanced application.
The core of this potential lies in the ability to functionalize the this compound scaffold. The bromine atom at the 6-position serves as a versatile chemical handle for modification. Through well-established organometallic cross-coupling reactions, such as Suzuki or Sonogashira couplings, the bromo group can be replaced with a variety of other functional groups. nih.govbeilstein-journals.orgrsc.org This functionalization is crucial for two primary reasons:
Introduction of a Photochromic Unit: The imidazo[1,2-b]pyridazine core itself is not inherently photochromic. Therefore, a known photochromic molecule, such as a spiropyran, spirooxazine, or diarylethene derivative, would need to be covalently attached to the 6-position of the imidazo[1,2-b]pyridazine ring. nih.gov The resulting molecule would combine the electronic properties of the imidazo[1,2-b]pyridazine scaffold with the light-switching capabilities of the appended photochrome.
Integration into a Host Matrix: To create a robust hybrid material, the functionalized this compound derivative would be incorporated into a host matrix, which could be an organic polymer or an inorganic sol-gel network. rsc.orgrsc.orgbohrium.com The functional group introduced at the 6-position could also be designed to facilitate this integration, for instance, by including a polymerizable group like a vinyl or acrylate (B77674) moiety. researchgate.netnih.gov This would allow for the creation of a solid-state material where the photochromic units are covalently bound within the matrix, preventing leaching and aggregation. nih.gov
The imidazo[1,2-b]pyridazine moiety could play a significant role in modulating the properties of the final hybrid material. Its electron-deficient nature could influence the electronic environment of the attached photochrome, potentially altering its switching wavelengths, fatigue resistance, and the thermal stability of its isomeric forms.
The following conceptual table outlines the potential roles and hypothetical properties of a this compound-based photochromic hybrid material.
| Component/Property | Potential Role or Characteristic | Rationale |
| This compound | Scaffold for functionalization | The bromine atom at the 6-position allows for the attachment of photochromic units and/or polymerizable groups through established chemical reactions. nih.govbeilstein-journals.orgrsc.org |
| Appended Photochromic Unit | Provides light-switching capability | A covalently linked photochrome (e.g., spiropyran, diarylethene) would be responsible for the reversible color change upon light exposure. nih.gov |
| Host Matrix (Polymer or Sol-Gel) | Provides mechanical stability and processability | Incorporating the functionalized molecule into a solid matrix is essential for creating usable devices. rsc.orgrsc.orgbohrium.com |
| Switching Wavelengths | Potentially tunable | The electronic properties of the imidazo[1,2-b]pyridazine core could influence the absorption spectra of the photochromic unit's different isomeric states. |
| Thermal Stability | Potentially enhanced | The rigid, aromatic structure of the imidazo[1,2-b]pyridazine scaffold might improve the thermal stability of the photochromic system. |
| Fatigue Resistance | A key parameter for investigation | The interaction between the heterocyclic scaffold and the photochrome would be a critical determinant of the material's durability over many switching cycles. |
While the synthesis and characterization of such materials remain a prospective endeavor, the foundational principles of materials science and organic chemistry suggest that this compound is a promising candidate for the development of novel photochromic hybrid materials. Future research in this area would involve the targeted synthesis of functionalized derivatives and their subsequent incorporation into various host matrices to evaluate their photochromic performance.
V. Computational and Theoretical Investigations of 6 Bromoimidazo 1,2 B Pyridazine
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of 6-bromoimidazo[1,2-b]pyridazine at an electronic level. Methods like Density Functional Theory (DFT) are employed to compute a variety of molecular descriptors that help characterize the compound.
Computed Molecular Properties: Public databases provide a collection of computed properties for this compound, which are essential for initial assessments in drug design and chemical synthesis. These properties are calculated using established computational models. nih.gov
Interactive Table: Computed Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 198.02 g/mol | Computed by PubChem nih.gov |
| XLogP3-AA | 1.4 | Computed by XLogP3 nih.gov |
| Hydrogen Bond Donor Count | 0 | Computed by Cactvs nih.gov |
| Hydrogen Bond Acceptor Count | 3 | Computed by Cactvs nih.gov |
| Rotatable Bond Count | 0 | Computed by Cactvs nih.gov |
| Exact Mass | 196.95886 Da | Computed by PubChem nih.gov |
| Polar Surface Area | 30.2 Ų | Computed by Cactvs nih.gov |
| pKa (strongest basic) | 3.60±0.30 | Predicted chemicalbook.com |
These quantum-derived parameters are crucial. For instance, the lipophilicity (XLogP3-AA) and polar surface area are key predictors of a molecule's pharmacokinetic profile, including absorption and distribution. The absence of hydrogen bond donors and the presence of three acceptors define its potential interaction patterns with biological targets. nih.gov Furthermore, computational studies on related PIM1-inhibitor complexes utilize quantum chemical calculations to rationalize observed inhibitory activities. mdpi.com
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations offer a window into the dynamic behavior of this compound and its derivatives in a biological environment, typically in complex with a target protein in aqueous solution. These simulations model the movement of atoms over time, providing insights into binding stability, conformational changes, and the energetics of interaction.
Researchers have extensively used MD simulations to study various imidazo[1,2-b]pyridazine-based inhibitors. For example, MD simulations were crucial in analyzing the binding of competitive imidazo[1,2-b]pyridazine (B131497) inhibitors to PIM-1 kinase. acs.orgresearchgate.net These studies used umbrella sampling, an enhanced MD technique, to calculate the potential of mean force and accurately predict the relative binding free energies of different inhibitors, with results showing excellent agreement with experimental data. acs.orgresearchgate.net
Key applications of MD simulations for this scaffold include:
Binding Mode Analysis: Confirming and refining the poses of ligands obtained from molecular docking. nih.govnih.gov
Stability Assessment: Evaluating the stability of the ligand-protein complex over time by monitoring metrics like the Root Mean Square Deviation (RMSD). nih.gov
Interaction Analysis: Identifying key amino acid residues that form stable hydrogen bonds, hydrophobic interactions, or π-π stacking with the inhibitor. nih.gov For ATP-competitive mTOR inhibitors, MD simulations revealed stable binding in the active site through interactions with key residues like VAL-2240 and TRP-2239. nih.gov
Free Energy Calculations: Estimating the binding free energy to rank compounds and predict their potency. acs.org
In studies of p38 MAP kinase inhibitors, MD simulations helped to understand how the protein's conformation, specifically of the Phe169 residue, adapts upon binding of imidazo[1,2-b]pyridazine derivatives. nih.gov Similarly, MD simulations have been applied to study inhibitors targeting VEGFR-2 and mTOR, highlighting the versatility of this computational technique in drug development projects involving the imidazo[1,2-b]pyridazine core. nih.govtandfonline.com
De novo Drug Design Approaches
De novo drug design involves the computational creation of novel molecular structures with desired properties, often tailored to fit a specific biological target's binding site. The this compound scaffold serves as an excellent starting point or fragment for such design strategies due to its proven bioactivity and synthetically accessible nature.
Computational chemists use de novo design algorithms to "grow" new molecules from a starting seed or fragment like this compound, or to link different fragments together within the target's active site. This approach was explicitly used to develop a series of novel CDK9 inhibitors, demonstrating the power of generating new chemical entities from a privileged core structure. acs.org
The imidazo[1,2-b]pyridazine nucleus is recognized as a key component in inhibitors for a wide range of protein kinases. mdpi.comresearchgate.net Structure-based design strategies that led to potent inhibitors of p38 MAP kinase and Mps1 (TTK) kinase involved modifying this core scaffold. nih.govacs.org For instance, property-based optimization and a scaffold change from imidazo[1,2-a]pyrazine (B1224502) to imidazo[1,2-b]pyridazine led to the discovery of an extremely potent Mps1 inhibitor with excellent cellular activity and oral bioavailability. acs.org This highlights how computational design strategies guide the evolution of a chemical series toward a clinical candidate. The fused ring system is also a structural feature of approved drugs like ponatinib (B1185) and risdiplam, underscoring its importance in drug discovery. nih.gov
Mechanistic Studies of Chemical Reactions
Theoretical calculations are powerful tools for elucidating the mechanisms of chemical reactions, providing insights into transition states, reaction energies, and kinetic pathways that are often difficult to probe experimentally. For the imidazo[1,2-b]pyridazine system, computational studies have been applied to understand its reactivity and guide synthetic strategies.
A key area of investigation is nucleophilic aromatic substitution (SNAr), a common reaction for functionalizing this heterocyclic system. Theoretical work on related azaheteroaryl halides suggests that the mechanism can vary significantly depending on the substrate. While some reactions proceed through a discrete Meisenheimer-type complex (a stepwise pathway), others, particularly with chloro-substituents, may follow a one-step, concerted kinetic process. researchgate.net
Computational studies have also been instrumental in understanding metal-catalyzed cross-coupling reactions, which are widely used to create C-C and C-N bonds at various positions on the imidazo[1,2-b]pyridazine ring. researchgate.net For example, the mechanism of intramolecular amination to form related tetracyclic systems has been investigated, revealing pathways involving palladium-catalyzed C-N bond formation. researchgate.net Such studies help optimize reaction conditions, predict regioselectivity, and understand the role of catalysts and ligands in achieving high yields for reactions like Suzuki-Miyaura, Stille, and C-H activation. researchgate.netresearchgate.net
Prediction of Biological Activity and Interactions
A primary application of computational modeling for this compound and its analogs is the prediction of their biological activity and interactions with therapeutic targets. This is often achieved through a combination of molecular docking and quantitative structure-activity relationship (QSAR) studies.
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. For the imidazo[1,2-b]pyridazine scaffold, docking has been used to study its binding to numerous kinases, including:
p38 MAP Kinase nih.gov
VEGFR-2 tandfonline.com
PIM1 Kinase mdpi.com
Cyclin-Dependent Kinases (CDKs) researchgate.net
Tyrosine Kinase 2 (Tyk2) acs.org
Docking studies help rationalize structure-activity relationships (SAR) by revealing how different substituents on the scaffold interact with the binding site. For example, they can show how a specific group forms a critical hydrogen bond with the "hinge region" of a kinase. tandfonline.com
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity.
Hologram QSAR (HQSAR): A study on imidazo[1,2-b]pyridazine derivatives as p38 MAP kinase antagonists developed a statistically significant HQSAR model. koreascience.kr This model identified which atomic fragments and substituents contributed positively or negatively to the inhibitory activity, providing clear guidance for designing more potent compounds. koreascience.kr
3D-QSAR: In a study of imidazo[1,2-b]pyridazine derivatives with antifungal properties, a 3D-QSAR model was built to explain the structure-activity relationship. researchgate.net The model, based on Comparative Molecular Field Analysis (CoMFA), successfully correlated the steric and electrostatic fields of the molecules with their antifungal activity against various phytopathogenic fungi. researchgate.net
These predictive models are invaluable in medicinal chemistry, allowing for the virtual screening of large compound libraries and the prioritization of candidates for synthesis and biological testing, ultimately making the discovery of new drugs more efficient. researchgate.net
Vi. Future Research Directions and Perspectives for 6 Bromoimidazo 1,2 B Pyridazine
Exploration of Novel Derivatization and Functionalization Strategies
The versatility of the 6-bromoimidazo[1,2-b]pyridazine core allows for extensive chemical modification, which is crucial for tuning its pharmacological properties. Future research will likely focus on expanding the toolbox of chemical reactions to functionalize this scaffold. Current strategies often involve metal-catalyzed cross-coupling reactions like Suzuki-Miyaura, Heck, and Sonogashira to introduce diverse substituents. researchgate.net
A key area for advancement is the regioselective functionalization of the imidazo[1,2-b]pyridazine (B131497) ring system. For instance, methods using organometallic reagents like TMP2Zn·MgCl2·2LiCl have been shown to achieve regioselective metalation at different positions on the related 6-chloroimidazo[1,2-b]pyridazine (B1266833), allowing for precise derivatization. researchgate.net
Further exploration will likely involve:
C-H Activation: Direct C-H activation and arylation represent a powerful, atom-economical approach to creating new carbon-carbon bonds, moving away from pre-functionalized starting materials. researchgate.net
Novel Coupling Partners: Expanding the range of coupling partners in reactions like Suzuki and Buchwald-Hartwig aminations will introduce greater structural diversity. An efficient, metal-free method for C-6 amination has already been developed, indicating a shift towards more sustainable chemistry. researchgate.net
These advanced synthetic strategies will enable the creation of large, diverse libraries of this compound derivatives for high-throughput screening and lead optimization.
Identification and Validation of New Biological Targets
Derivatives of the imidazo[1,2-b]pyridazine scaffold have been identified as inhibitors of several key biological targets, primarily within the protein kinase family. The validation of these and the discovery of new targets are critical for expanding the therapeutic potential of this compound class.
Known targets for imidazo[1,2-b]pyridazine derivatives include:
Tropomyosin Receptor Kinases (TRKs): These are significant targets in cancer therapy. Novel imidazo[1,2-b]pyridazine derivatives have been discovered as potent, second-generation TRK inhibitors capable of overcoming multiple resistance mutations. nih.gov
Tyrosine Kinase 2 (Tyk2): As a member of the Janus kinase (JAK) family, Tyk2 is a key mediator in cytokine signaling pathways implicated in autoimmune and inflammatory diseases. Imidazo[1,2-b]pyridazine-based compounds have been identified as highly selective inhibitors of the Tyk2 pseudokinase (JH2) domain. nih.gov
Cyclin-Dependent Kinases (CDKs): This family of kinases regulates the cell cycle, and their dysregulation is a hallmark of cancer. The imidazo[1,2-b]pyridazine scaffold has yielded potent and selective inhibitors of CDKs, such as CDK12 and CDK13. researchgate.netnih.gov
Other Kinases: The scaffold has also been used to develop inhibitors for other kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and p38 Mitogen-Activated Protein (MAP) kinase. researchgate.net
Antifungal Targets: Recent studies have explored these derivatives against Madurella mycetomatis, the primary cause of eumycetoma, a neglected tropical disease, indicating potential new therapeutic applications. nih.gov
Future research will likely employ chemoproteomics and activity-based protein profiling to identify new cellular targets for this scaffold. Validating these targets in disease-relevant models will be essential to translate these findings into new therapeutic strategies.
Development of Highly Selective and Potent Therapeutic Agents
A major goal in drug discovery is the development of agents that are both highly potent against their intended target and highly selective over other related targets to minimize off-target effects. Research on this compound has yielded several promising lead compounds with impressive potency and selectivity.
For example, a derivative known as compound 15m was identified as a potent inhibitor of wild-type TRK and its clinically relevant mutants, with IC₅₀ values in the nanomolar and even sub-nanomolar range. nih.gov Similarly, in the pursuit of Tyk2 inhibitors, compound 6 emerged as a remarkably selective inhibitor of the Tyk2 JH2 domain, with over 10,000-fold selectivity against a panel of 230 other kinases, including the Tyk2 catalytic domain (JH1) and other JAK family members. nih.gov More recently, compound 24 was developed as a covalent inhibitor of CDK12/13 with IC₅₀ values of 15.5 nM and 12.2 nM, respectively. nih.gov
| Compound | Target | IC₅₀ (nM) | Selectivity Notes |
|---|---|---|---|
| Compound 15m | TRKWT | 0.08 | Also potent against G595R and G667C mutants. nih.gov |
| Compound 15m | TRKG595R | 2.14 | Effective against a key resistance mutation. nih.gov |
| Compound 15m | TRKG667C | 0.68 | Effective against a key resistance mutation. nih.gov |
| Compound 6 | Tyk2 JH2 | 1.5 | >10,000-fold selective over a panel of 230 kinases. nih.gov |
| Compound 20a | PfCLK1 | 32 | Also inhibits human CLK1, CLK4, and DYRK1A. researchgate.net |
| Compound 24 | CDK12 | 15.5 | Covalent inhibitor targeting Cys1039. nih.gov |
| Compound 24 | CDK13 | 12.2 | Potent against both CDK12 and CDK13. nih.gov |
Future work in this area will focus on structure-based drug design, leveraging X-ray crystallography and computational modeling to optimize the interactions between the inhibitor and its target. The goal is to enhance potency and selectivity further, while also improving pharmacokinetic properties to create viable drug candidates.
Integration of Multi-Omics Data for Comprehensive Mechanism Elucidation
Understanding the complete mechanism of action of a drug candidate requires a systems-level perspective. The integration of multiple "omics" datasets—such as genomics, transcriptomics, proteomics, and metabolomics—offers a powerful approach to achieve this. mdpi.comnih.gov While specific multi-omics studies on this compound are not yet prevalent, this represents a significant future research direction.
By applying a multi-omics approach, researchers can:
Uncover Off-Target Effects: Transcriptomic and proteomic analyses can reveal unintended changes in gene and protein expression, providing a global view of a compound's cellular impact. rsc.orgnih.gov
Identify Biomarkers: Integrated data can help identify biomarkers that predict patient response or resistance to a particular drug, paving the way for personalized medicine. researchgate.net
Elucidate Signaling Pathways: By observing how a compound affects transcripts, proteins, and metabolites simultaneously, it is possible to map the full signaling pathways being modulated, moving beyond the immediate drug target. nih.gov
Bioinformatics tools and machine learning algorithms are essential for integrating and interpreting these large, complex datasets. mdpi.comnih.gov Applying these methodologies to imidazo[1,2-b]pyridazine derivatives will provide a holistic understanding of their biological effects and help in the discovery of novel therapeutic targets and mechanisms. researchgate.net
Advancements in Sustainable and Cost-Effective Synthetic Methodologies
The translation of a promising compound from the laboratory to the clinic requires a synthetic route that is not only efficient but also sustainable, scalable, and cost-effective. Future research on this compound and its derivatives will increasingly focus on "green chemistry" principles.
Key advancements in this area include:
Metal-Free Catalysis: Transition-metal catalysts (e.g., palladium) are widely used in cross-coupling reactions but can be expensive and leave toxic residual metals in the final product. researchgate.netresearchgate.net The development of metal-free synthetic routes, such as the fluoride-promoted C-6 amination of 3-bromoimidazo[1,2-b]pyridazines, is a significant step forward. This method avoids expensive and sensitive catalysts and reduces toxic waste. researchgate.net
Catalyst-Free Reactions: Some protocols are being developed that proceed efficiently without any catalyst, often using environmentally benign solvents like water and ethanol. A five-component cascade reaction to synthesize related N-fused heterocycles highlights this operationally simple and clean approach. rsc.org
Process Optimization: Improving reaction conditions to shorten process times, increase yields, and simplify purification is crucial. For example, a patented synthesis for 6-chloroimidazo[1,2-b]pyridazine-3-carbonitrile, a key intermediate, emphasizes a short process time and high purity of the final product. google.com
By focusing on these sustainable and cost-effective methodologies, the chemical synthesis of this compound-based drug candidates can become more economically viable and environmentally responsible, facilitating their potential development and commercialization.
常见问题
Q. What are the common synthetic strategies for preparing 6-bromoimidazo[1,2-b]pyridazine?
The synthesis typically involves halogenation of the imidazo[1,2-b]pyridazine core. For example, 6-chloroimidazo[1,2-b]pyridazine can undergo bromination using bromine or brominating agents like N-bromosuccinimide (NBS) under controlled conditions (0–50°C, inert atmosphere) . Alternatively, palladium-catalyzed cross-coupling reactions (e.g., Suzuki coupling) using aryl boronic acids and 6-chloroimidazo[1,2-b]pyridazine precursors can introduce bromine at the C6 position . Purification often employs silica gel chromatography or recrystallization.
Q. Which chemical reactions are most relevant for functionalizing this compound?
Key reactions include:
- Nucleophilic substitution : Bromine at C6 can be replaced with nucleophiles (e.g., amines, thiols) in polar aprotic solvents like DMSO .
- Cross-coupling : Suzuki-Miyaura reactions with aryl boronic acids enable aryl group introduction at C3 or C6 .
- Minisci alkylation : Radical-mediated alkylation at C8 (note: regioselectivity must be validated via NMR/X-ray due to potential misassignments) .
Q. How is this compound characterized structurally?
- X-ray crystallography confirms substitution patterns and regioselectivity .
- 1H/13C NMR identifies proton environments (e.g., aromatic protons at δ 7.1–8.3 ppm) and coupling constants .
- High-resolution mass spectrometry (HRMS) verifies molecular formula.
Q. What biological activities are associated with this compound derivatives?
Derivatives exhibit kinase inhibition, particularly against DYRK1A (linked to neurodegenerative diseases) and FLT3 (target in acute myeloid leukemia). For example, 3-aryl-substituted analogs show nanomolar IC50 values against FLT3-ITD mutants .
Advanced Research Questions
Q. How can palladium-catalyzed direct arylation be optimized for this compound derivatives?
Use Pd(OAc)₂ with ligands like XPhos in DMA solvent at 120°C for high turnover frequency. For electron-deficient aryl bromides (e.g., 4-bromonitrobenzene), reduce reaction time to 2 hours for yields >75% . Monitor regioselectivity via LC-MS and confirm with NOESY NMR.
Q. How to resolve contradictions in regioselectivity during Minisci alkylation?
Misassignment of alkylation sites (C8 vs. C3) can occur. Validate via X-ray or 2D NMR (e.g., HSQC/HMBC). For example, a corrected study showed alkyl radicals add preferentially to C8, not C3, in 6-chloroimidazo[1,2-b]pyridazine .
Q. What strategies improve the solubility and stability of this compound-based kinase inhibitors?
Q. How to design selective DYRK1A inhibitors using this compound scaffolds?
- Replace bromine with hydrogen-bond donors (e.g., NH₂) to interact with DYRK1A's ATP-binding pocket.
- Optimize substituents at C3 for steric complementarity. X-ray structures reveal that 3-(4-fluorophenyl) derivatives occupy a hydrophobic cleft .
Q. What methods are used for structure-activity relationship (SAR) studies of antiplasmodial derivatives?
- Parallel synthesis : Introduce diverse substituents (e.g., sulfonamides, aryl groups) at C6 and C3 .
- In vitro screening : Test against Plasmodium falciparum strains (e.g., 3D7) with EC50 < 100 nM as a benchmark .
- Molecular docking : Align compounds with PfCDPK1 active site to prioritize synthetic targets .
Q. How to address discrepancies in reported biological activity data for imidazo[1,2-b]pyridazines?
- Standardize assays : Use consistent kinase profiling panels (e.g., Eurofins KinaseProfiler) .
- Verify purity : Ensure >95% purity via HPLC and characterize by HRMS to exclude batch variability .
- Replicate key studies : Cross-validate anti-cancer activity in multiple cell lines (e.g., MV4-11 for FLT3-ITD) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
